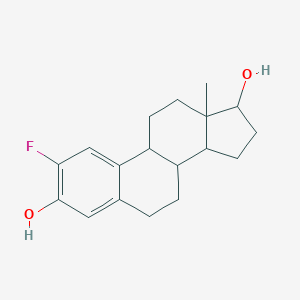
1-(2,5-Dimethylphenyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)but-2-en-1-one, also known as DMBA, is a synthetic organic compound with the molecular formula C12H14O. It is a yellowish crystalline powder that is commonly used in laboratory experiments for its unique biochemical and physiological properties. DMBA has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery.
Mécanisme D'action
1-(2,5-Dimethylphenyl)but-2-en-1-one acts as a potent carcinogen by inducing DNA damage and mutations in cells. It is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of tumors and cancer.
Effets Biochimiques Et Physiologiques
1-(2,5-Dimethylphenyl)but-2-en-1-one has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been shown to affect the expression of various genes involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-Dimethylphenyl)but-2-en-1-one in laboratory experiments is its ability to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation of using 1-(2,5-Dimethylphenyl)but-2-en-1-one is its potential toxicity and carcinogenicity, which can pose a risk to laboratory personnel.
Orientations Futures
There are several potential future directions for research involving 1-(2,5-Dimethylphenyl)but-2-en-1-one. One area of research is the development of new anticancer drugs based on the structure and mechanism of action of 1-(2,5-Dimethylphenyl)but-2-en-1-one. Another area of research is the development of new animal models for studying the mechanisms of carcinogenesis and the effects of potential anticancer drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,5-Dimethylphenyl)but-2-en-1-one and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylphenyl)but-2-en-1-one involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide. The resulting intermediate product is then subjected to a Claisen condensation reaction with another molecule of ethyl acetoacetate, leading to the formation of 1-(2,5-Dimethylphenyl)but-2-en-1-one.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)but-2-en-1-one has been widely used in scientific research for its potential applications in cancer research and drug discovery. It has been shown to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. 1-(2,5-Dimethylphenyl)but-2-en-1-one has also been used as a model compound for the development of new anticancer drugs.
Propriétés
Numéro CAS |
15561-15-6 |
|---|---|
Nom du produit |
1-(2,5-Dimethylphenyl)but-2-en-1-one |
Formule moléculaire |
C8H4BrClN2O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3 |
Clé InChI |
QQXCFWMNVWQGQX-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
SMILES canonique |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
Synonymes |
1-(2,5-Dimethylphenyl)-2-buten-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





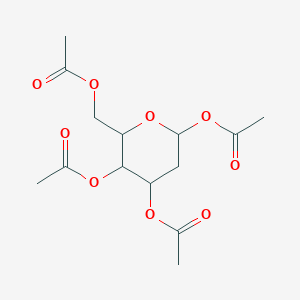

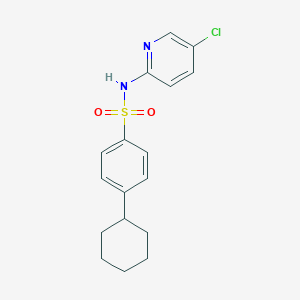
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
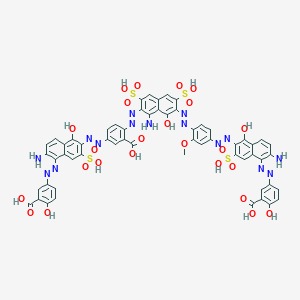
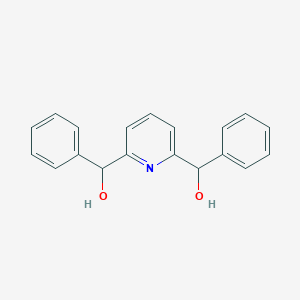
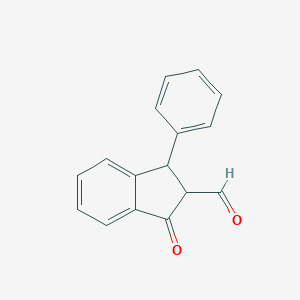
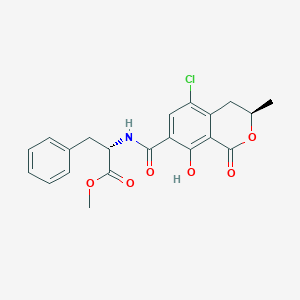
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
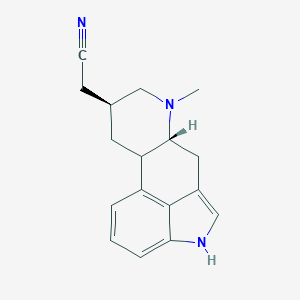
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
